2-(furan-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(furan-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal-free and solvent-free conditions to minimize waste generation and environmental impact . Brønsted acidic ionic liquids have been found to be effective and recyclable catalysts for these reactions .
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Electrophilic substitution: The furan ring or pyridine fragment can undergo nitration, bromination, sulfation, formylation, and acylation depending on the conditions.
Quaternization: The compound can form N-methylpyridinium salts when reacted with methyl iodide in benzene.
Common Reagents and Conditions
Common reagents used in these reactions include nitrating agents, brominating agents, sulfuric acid, formylating agents, and acylating agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can have different functional groups attached to the furan or pyridine rings .
Scientific Research Applications
2-(furan-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a broad spectrum of scientific research applications:
Medicinal Chemistry: It is used in the development of antibacterial, antifungal, antiviral, and anti-inflammatory drugs.
Pharmacology: Studies have proposed its use in the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease.
Materials Science: The compound is also explored for its potential in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives like zolpidem exert their effects by blocking γ-aminobutyric acid receptors, leading to a hypnotic effect . The exact molecular targets and pathways for this compound may vary depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(furan-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine include:
Zolpidem: Used to treat short-term insomnia.
Alpidem: Another imidazo[1,2-a]pyridine derivative with similar pharmacological properties.
Uniqueness
What sets this compound apart is its unique combination of a furan ring and a methylphenyl group, which may confer distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C19H17N3O |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H17N3O/c1-13-8-10-15(11-9-13)20-19-18(16-6-4-12-23-16)21-17-7-3-5-14(2)22(17)19/h3-12,20H,1-2H3 |
InChI Key |
ARAZGHSYUNFOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C(=CC=C3)C)C4=CC=CO4 |
Origin of Product |
United States |
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